1-(5-Fluoro-6-methylpyridin-3-yl)ethan-1-one

Description

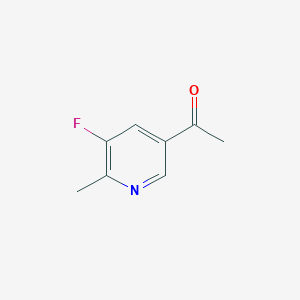

1-(5-Fluoro-6-methylpyridin-3-yl)ethan-1-one is a pyridine-derived ketone featuring a fluorine atom at position 5 and a methyl group at position 6 on the pyridine ring (Figure 1). Pyridinyl ethanones are frequently employed in the construction of heterocyclic systems due to their reactivity in condensation, cyclization, and nucleophilic substitution reactions .

Properties

Molecular Formula |

C8H8FNO |

|---|---|

Molecular Weight |

153.15 g/mol |

IUPAC Name |

1-(5-fluoro-6-methylpyridin-3-yl)ethanone |

InChI |

InChI=1S/C8H8FNO/c1-5-8(9)3-7(4-10-5)6(2)11/h3-4H,1-2H3 |

InChI Key |

OHHPPCZVAJHIOE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=N1)C(=O)C)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Starting from a suitably substituted pyridine derivative (fluorinated and methylated at specific positions).

- Introduction of the ethanone group via acetylation or carbonylation reactions.

- Use of organometallic reagents or electrophilic substitution to install the ketone functionality at the 3-position.

Acetylation of Substituted Pyridine Rings

One common approach is direct acetylation of the pyridine ring bearing the fluorine and methyl substituents. This can be achieved by reacting the pyridine derivative with acetylating agents such as acetic anhydride or acetyl chloride in the presence of a base to facilitate electrophilic substitution at the 3-position.

- Reaction conditions: Typically conducted under mild heating (e.g., 60-80°C) to promote substitution.

- Base: Often pyridine itself or other organic bases.

- Solvent: Commonly polar aprotic solvents such as tetrahydrofuran or dimethylformamide.

This method leverages the electron-withdrawing effect of the fluorine atom and the electron-donating effect of the methyl group to direct substitution regioselectively.

Organometallic Addition to Pyridine Carboxylic Esters

A more controlled and selective method involves the use of Grignard reagents or organolithium reagents to add to a pyridine-3-carboxylic acid ester derivative, followed by hydrolysis to yield the ketone.

- Starting material: 5-fluoro-6-methylpyridine-3-carboxylic acid methyl ester.

- Reagent: Methylmagnesium chloride or other alkylmagnesium halides.

- Solvent: Tetrahydrofuran (THF) preferred for solubility and reaction control.

- Temperature: 40-70°C, often around 65°C.

- Reaction time: 30 minutes to 2 hours for addition.

- Work-up: Hydrolysis and extraction to isolate the ketone product.

This method provides high regioselectivity and yields typically between 78% and 88% molar yield for related compounds (data from analogues).

Detailed Example: Synthesis via Acetylation (Hypothetical Protocol)

| Step | Reagents/Conditions | Description | Outcome/Yield |

|---|---|---|---|

| 1 | 5-fluoro-6-methylpyridin-3-amine | Starting material | Pure substrate |

| 2 | Acetyl chloride, base (e.g., pyridine) | Stir at 60-80°C for 3-4 hours | Formation of this compound |

| 3 | Work-up: aqueous quench, extraction | Isolation of product | Yield: 70-85% (typical range) |

Note: Specific literature data for this exact compound are limited, but this method is consistent with general pyridine acetylation protocols.

Reaction Conditions and Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 40-100°C | Higher temperatures favor reaction rate but risk side reactions |

| Solvent | THF, DMF, or dichloromethane | Choice depends on reagent solubility |

| Reaction time | 1-4 hours | Longer times may improve conversion |

| Molar ratios | Pyridine derivative : acetylating agent = 1:1.1 to 1:1.5 | Slight excess of acetylating agent ensures complete reaction |

| Work-up | Aqueous quench, neutralization, extraction | Essential to remove acidic byproducts |

Research Outcomes and Yields

- The organometallic addition method using Grignard reagents to pyridine esters yields ketones in the range of 78%-88% molar yield, demonstrating high efficiency and selectivity.

- Acetylation methods provide moderate to high yields (70%-85%) depending on reaction conditions and purity of starting materials.

- Multi-step cyanide condensation and oxidation routes are more laborious but allow for structural modifications and have been reported with overall good yields in related compounds.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| Direct Acetylation | 5-Fluoro-6-methylpyridine | Acetyl chloride or acetic anhydride, base | 60-80°C, 1-4 h | 70-85% | Simple, direct |

| Organometallic Addition | 5-Fluoro-6-methylpyridine-3-carboxylic ester | Methylmagnesium chloride (Grignard) | THF, 40-70°C, 0.5-2 h | 78-88% | High regioselectivity |

| Multi-step Cyanide Condensation | Benzyl derivatives and nicotinate esters | Alkali cyanide, acid hydrolysis, oxidation | Multi-step, various temps | Moderate to high | More complex, adaptable |

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoro-6-methylpyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(5-Fluoro-6-methylpyridin-3-yl)ethan-1-one has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Material Science: The compound is explored for its potential use in the development of advanced materials with unique electronic properties.

Biological Studies: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-6-methylpyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridinyl Ethanones

Substituent Effects on Reactivity

- Electron-Withdrawing Groups (EWGs): The fluorine atom in this compound increases the electron deficiency of the pyridine ring, enhancing susceptibility to nucleophilic aromatic substitution (NAS) compared to non-fluorinated analogs like 1-(6-methylpyridin-3-yl)ethan-1-one . In contrast, dichloro substitution (e.g., 1-(5,6-Dichloropyridin-3-yl)ethanone ) further amplifies electrophilicity, making it reactive in cross-coupling reactions.

- This contrasts with unsubstituted pyridinyl ethanones, where reactivity at all ring positions is more uniform.

Physicochemical Properties

- Polarity and Solubility: Fluorine’s electronegativity increases polarity, likely reducing the solubility of this compound in nonpolar solvents compared to its methyl-only analog . Dichloro derivatives exhibit even lower solubility due to higher molecular weight and halogen content .

- Melting/Boiling Points: Halogen substituents generally elevate melting points. For example, 1-(5,6-Dichloropyridin-3-yl)ethanone (m.w. 206.03 g/mol) has a higher melting point than the target compound (m.w. 153.16 g/mol), as observed in similar halogenated systems .

Biological Activity

1-(5-Fluoro-6-methylpyridin-3-yl)ethan-1-one, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorine atom and a methyl group, contributing to its unique reactivity and biological profile. The molecular formula is , and it possesses notable physicochemical properties that influence its biological activity.

Biological Activity Overview

This compound has been studied for various biological activities:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit potent antibacterial and antifungal properties. For instance, derivatives of pyridine have shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. In vitro studies report minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM for these strains .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| Compound A | S. aureus | 15.625 |

| Compound B | E. faecalis | 62.5 |

| Compound C | P. aeruginosa | 31.108 |

Anticancer Activity

The compound has also been evaluated for its anticancer effects, particularly in the context of B-cell lymphoma. Studies have shown that structural modifications can enhance the potency of related compounds against cancer cell lines. For example, derivatives have been optimized to achieve IC50 values in the nanomolar range .

Case Study: BCL6 Inhibition

A study focused on the inhibition of B-cell lymphoma 6 (BCL6), a transcriptional repressor involved in diffuse large B-cell lymphoma (DLBCL), demonstrated that compounds structurally related to this compound could effectively degrade BCL6 with subnanomolar potency in cellular assays .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Key Modifications

- Fluorine Substitution : The presence of fluorine enhances lipophilicity and bioavailability.

- Methyl Group : The methyl group at the 6-position contributes to selective binding interactions with target proteins.

Table 2: SAR Analysis of Pyridine Derivatives

| Substituent Position | Modification | Effect on Activity |

|---|---|---|

| 5 | Fluorine | Increased potency |

| 6 | Methyl | Enhanced selectivity |

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. Preliminary data suggest favorable pharmacokinetic properties with moderate bioavailability and acceptable clearance rates in animal models . Toxicity assessments indicate that while some derivatives show promising activity, they may also exhibit cytotoxic effects at higher concentrations.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 1-(5-Fluoro-6-methylpyridin-3-yl)ethan-1-one?

- Methodological Answer : The compound can be synthesized via multi-step reactions starting from substituted pyridine derivatives. A common approach involves Friedel-Crafts acylation or transition-metal-catalyzed coupling reactions. For example, ruthenium-catalyzed protocols (as demonstrated for structurally similar ketones) may optimize yield and regioselectivity . Precursor functionalization (e.g., halogenation or methylation) is critical to introduce the fluoro and methyl groups at specific positions. Reaction conditions (temperature, solvent, catalyst loading) must be rigorously controlled to avoid side products .

Q. What analytical techniques are suitable for structural characterization and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and electronic environments. For example, the fluorine atom’s deshielding effect can be observed in F NMR .

- X-ray Crystallography : Resolves crystal packing and bond angles, as shown in studies of analogous pyridinyl ketones .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical for research-grade material) and detects trace impurities .

Q. What safety protocols are essential during handling and storage?

- Methodological Answer :

- Handling : Use a chemical fume hood, nitrile gloves, and safety goggles. Avoid skin/eye contact; wash contaminated clothing immediately .

- Storage : Keep in tightly sealed containers under inert atmosphere (e.g., nitrogen) to prevent degradation. Store at 2–8°C for long-term stability .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose via hazardous waste channels. Prevent environmental release into waterways .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reaction mechanisms?

- Methodological Answer : DFT calculations model frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, the electron-withdrawing fluoro group may lower LUMO energy, enhancing electrophilicity at the ketone moiety. Computational studies of analogous compounds have validated catalytic cycles (e.g., ruthenium-mediated pathways) and regioselectivity trends . Software like Gaussian or ORCA with B3LYP functionals is recommended.

Q. How to address contradictions in reported reaction yields or spectroscopic data?

- Methodological Answer :

- Systematic Replication : Vary reaction parameters (solvent polarity, temperature gradients) to identify optimal conditions.

- Cross-Validation : Compare NMR data with crystallographic results (e.g., bond lengths in X-ray structures) to resolve signal assignment conflicts .

- Batch Analysis : Use HPLC-MS to detect batch-specific impurities that may skew yields .

Q. What strategies improve regioselectivity in derivatization reactions (e.g., halogenation or cross-coupling)?

- Methodological Answer :

- Directing Groups : Introduce temporary substituents (e.g., boronate esters) to steer functionalization to specific positions on the pyridine ring .

- Catalyst Design : Use palladium or ruthenium catalysts with tailored ligands to control steric and electronic effects. For example, bulky phosphine ligands may favor C–H activation at the 6-methyl position .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) can enhance nucleophilic attack at electron-deficient sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.